4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the use of benzoic acid chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its coumarin core, which is known for various biological activities.
Materials Science: The compound can be used in the development of organic materials with specific optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is largely dependent on its interaction with biological targets. The coumarin core can interact with various enzymes and receptors in the body, leading to its biological effects. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid: This compound has a similar structure but with a benzyl group instead of a dimethyl group, which can alter its biological activity and chemical properties.
2-((3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid: This compound has an acetic acid moiety instead of a benzoic acid moiety, which can affect its solubility and reactivity.
Uniqueness
4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is unique due to its specific substitution pattern on the chromen-2-one core, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.
Properties
IUPAC Name |
4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-12(2)19(22)24-17-9-15(7-8-16(11)17)23-10-13-3-5-14(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRVZPQTERQQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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